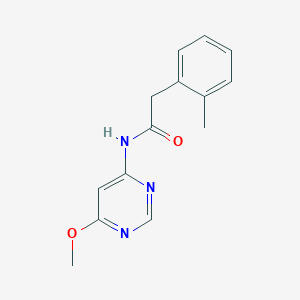

![molecular formula C18H19N5OS2 B2750087 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2194905-48-9](/img/structure/B2750087.png)

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

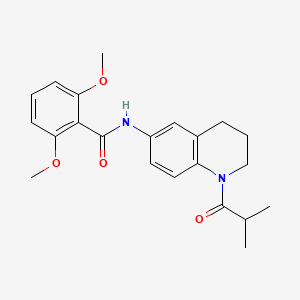

The compound contains several interesting structural components, including a benzothiazole, a triazole, and an azabicyclo[3.2.1]octane. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry . Triazoles are another class of heterocyclic compounds that are often used in the synthesis of pharmaceuticals . Azabicyclo[3.2.1]octane is a type of bicyclic compound containing nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and heteroatoms. The benzothiazole and triazole rings would contribute to the compound’s aromaticity, while the azabicyclo[3.2.1]octane would add steric complexity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the presence of multiple heteroatoms. It could potentially undergo reactions like electrophilic aromatic substitution or nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry. It’s likely that the compound would be solid at room temperature and relatively stable due to its aromatic components .Scientific Research Applications

Synthesis and Muscarinic Activities

The compound is part of a class involved in the synthesis of derivatives that have been evaluated for their muscarinic activities. Research has described the synthesis of derivatives additionally substituted with a 1-azabicyclo[2.2.2]octan-3-yl group, showing potency and efficacy as muscarinic ligands determined through radioligand binding assays. These findings suggest a relationship between the electrostatic properties of these compounds and their muscarinic activity, indicating potential therapeutic applications (Wadsworth et al., 1992).

Anti-Candida Activity

Another area of research involving benzothiazole derivatives, including analogues, has focused on their anti-Candida activities. These compounds, through various mechanisms, have demonstrated significant anti-Candida albicans activity. The action mode of these derivatives involves perturbing the total sterols content, inhibiting membrane transport processes, and affecting mitochondrial respiration, showcasing a broad spectrum of anti-Candida activity without cross-resistance with common antifungal drugs (Staniszewska et al., 2021).

Growth Regulatory Activity

Research into pyrazolesulfanyl- and isoxazolesulfanyl-1H-[1,2,4]triazoles and their derivatives has shown that these compounds can exhibit plant growth regulatory activities. This suggests potential agricultural applications, where these compounds could be used to develop new growth stimulators for crops (Eliazyan et al., 2011).

Regiospecific Synthesis

The efficient and regiospecific synthesis of benzothiazolyl-substituted 1,2,3-triazoles through organocatalytic 1,3-dipolar cycloaddition reactions demonstrates the versatility of these compounds in synthetic chemistry. This method provides a pathway to obtaining derivatives in good yields with regiospecificity, opening doors to new compounds with potential pharmacological activities (Shu et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects on steel in acidic environments. These studies have found that certain benzothiazole compounds offer higher stability and inhibition efficiencies against steel corrosion, highlighting their potential use in protecting industrial materials (Hu et al., 2016).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS2/c24-17(11-25-18-20-15-3-1-2-4-16(15)26-18)23-12-5-6-13(23)10-14(9-12)22-8-7-19-21-22/h1-4,7-8,12-14H,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZHCFAHQRSYDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)CSC3=NC4=CC=CC=C4S3)N5C=CN=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

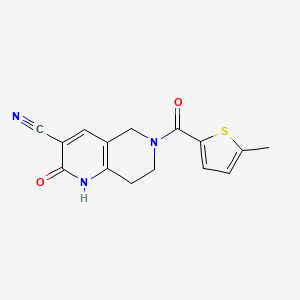

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2750006.png)

![7-(Azepan-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one](/img/structure/B2750008.png)

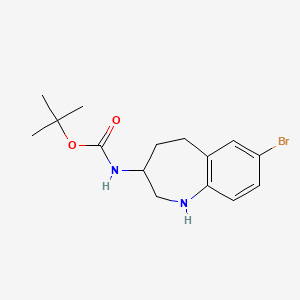

![5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2750013.png)

![N-[cyano(2-methoxyphenyl)methyl]-5-[(1H-imidazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B2750014.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2750017.png)

![2-(tert-butyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2750020.png)

methyl]thiourea](/img/structure/B2750021.png)

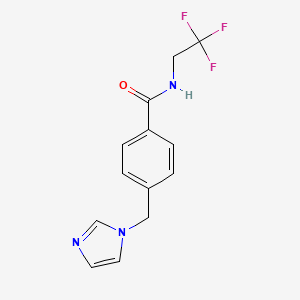

![N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide](/img/structure/B2750023.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2750026.png)